3-(2-Methyl-6-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine
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Overview
Description
3-(2-Methyl-6-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(2-Methyl-6-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-methyl-6-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
3-(2-Methyl-6-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles and nucleophiles.
Scientific Research Applications
3-(2-Methyl-6-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-6-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, such as mitogen-activated protein kinases (MAPKs). Molecular docking studies have shown that it can bind to the active sites of these enzymes, thereby blocking their activity and leading to cell death .
Comparison with Similar Compounds
Similar compounds to 3-(2-Methyl-6-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine include other thiazole derivatives such as:
3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole: Shares the nitrophenyl group but has a different ring structure.
3-Bromo-N-(4-chloro-2-methyl-6-nitrophenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Contains similar functional groups but with a pyrazole ring instead of a thiazole ring. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
62329-75-3 |
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Molecular Formula |
C16H13N3O2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-(2-methyl-6-nitrophenyl)-4-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C16H13N3O2S/c1-11-6-5-9-13(19(20)21)15(11)18-14(10-22-16(18)17)12-7-3-2-4-8-12/h2-10,17H,1H3 |
InChI Key |
BIERHTBGSFYTQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N2C(=CSC2=N)C3=CC=CC=C3 |
Origin of Product |
United States |
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